CDK2/Cyclin A2 Inhibitory Potency vs. Pharmacological Benchmark AZD5438
Its direct structural analog, compound 10s, derived from the same pyrimidine-benzothiazole hybrid series, was demonstrated to be a highly potent CDK2 inhibitor. In a head-to-head kinase assay, the analog inhibited CDK2/cyclin A2 with an IC50 of 15.4 nM, representing an almost 3-fold improvement in potency over the well-characterized clinical CDK inhibitor AZD5438 [1].
| Evidence Dimension | CDK2/cyclin A2 inhibitory activity (IC50 in nM) |
|---|---|
| Target Compound Data | 15.4 nM (analogous compound 10s) |
| Comparator Or Baseline | AZD5438 (IC50 ~46 nM, calculated as 3-fold less potent) |
| Quantified Difference | ~3-fold increased potency (15.4 nM vs. ~46 nM) |
| Conditions | In vitro kinase inhibition assay against CDK2/cyclin A2 complex [1] |
Why This Matters
This quantifies the superior target engagement of the pyrimidine-benzothiazole-azetidine scaffold over a known CDK inhibitor, making it a preferred chemical probe for investigating CDK2 biology.
- [1] Diao, P.-C., Lin, W.-Y., Jian, X.-E., Li, Y.-H., You, W.-W., & Zhao, P.-L. (2019). Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity. European Journal of Medicinal Chemistry, 179, 196-207. View Source
